molecular formula C8H12N2O B12829680 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one CAS No. 600638-89-9

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B12829680
CAS No.: 600638-89-9
M. Wt: 152.19 g/mol
InChI Key: PZFQYXXXEDFAPL-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one is an imidazole derivative featuring a propyl group at the N1 position and an acetyl group (ethanone) at the C5 position of the imidazole ring.

Properties

CAS No.

600638-89-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-propylimidazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-3-4-10-6-9-5-8(10)7(2)11/h5-6H,3-4H2,1-2H3

InChI Key

PZFQYXXXEDFAPL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC=C1C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-propylimidazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 1-propylimidazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one and its analogs:

Compound Name Substituents at Imidazole Ring Molecular Formula Molecular Weight (g/mol) Key Features
This compound N1: Propyl; C5: Acetyl C₈H₁₂N₂O 152.20 Lipophilic N-substituent
1-(1H-Imidazol-1-yl)ethan-1-one N1: Acetyl; No C5 substituent C₅H₆N₂O 110.11 Acetyl at N1, simpler structure
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one N1: Methyl; C2: Cl; C5: Acetyl C₆H₇ClN₂O 158.59 Electron-withdrawing Cl substituent
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one N1: Methyl; C4: Acetyl; C2: Ethenyl C₈H₁₀N₂O 150.18 Conjugated ethenyl group

Key Observations :

  • Electronic Effects : Chlorine in the C2 position (as in ) introduces electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions.

Physicochemical Properties

  • Melting Points: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): 137.3–138.5°C . 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one: Not reported, but molecular weight (150.18 g/mol) suggests lower melting point than chlorinated analogs .
  • Solubility : The propyl group in the target compound may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted imidazoles (e.g., ’s 1-(4-hydroxyphenyl) derivatives) .

Crystallographic and Spectroscopic Analysis

  • Hydrogen Bonding: notes that imidazole derivatives form intermolecular hydrogen bonds (e.g., 4-hydroxybenzoic acid–1H-imidazole), which influence crystal packing . The acetyl group in the target compound may participate in similar interactions.
  • NMR Characterization : and emphasize the use of ¹H/¹³C NMR for confirming substituent positions, critical for distinguishing C5 vs. N1 acetylation .

Biological Activity

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H12_{12}N2_2O. The compound features an imidazole ring that is known for its role in various biological processes, including enzyme activity and receptor interactions.

Synthesis

The synthesis of this compound typically involves the reaction of propyl-substituted imidazole derivatives with appropriate carbonyl compounds. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of related imidazole compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain imidazole derivatives possess strong inhibitory effects against these pathogens, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Imidazole compounds are known to act as enzyme inhibitors. For example, some derivatives have been shown to inhibit deubiquitinating enzymes (DUBs), which play crucial roles in cellular regulation. The inhibition of these enzymes can lead to altered protein stability and function, making them targets for cancer therapy .

Case Studies

Study Focus Findings
Study 1Antibacterial activity of imidazolesCompounds showed significant inhibition against E. coli and S. aureus at concentrations as low as 50 µg/mL .
Study 2Antiviral propertiesSubstituted imidazoles demonstrated IC50_{50} values in the low micromolar range against HIV reverse transcriptase .
Study 3Enzyme inhibitionCertain imidazole derivatives inhibited DUBs effectively, with IC50_{50} values below 50 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : Imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The nitrogen atoms in the imidazole ring facilitate binding to various enzymes, altering their activity.

Q & A

Basic: How can the synthesis of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one be optimized for higher yields?

Methodological Answer:
Optimization typically involves solvent selection, reaction time, and catalyst use. For imidazole derivatives, refluxing in dioxane with anhydrous potassium carbonate as a base improves nucleophilic substitution efficiency. For example, a procedure for analogous compounds involves refluxing 1-(1H-imidazol-1-yl)-2-chloroethanone with amines in dioxane for 16 hours, followed by recrystallization from ethanol to isolate the product . Adjusting the molar ratio of reactants and using inert atmospheres can further enhance yield.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments (e.g., carbonyl resonance near 200 ppm).
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELXL refinement (e.g., R factor < 0.05) ensures structural accuracy .
  • IR Spectroscopy : Validates carbonyl (C=O) stretches (~1700 cm1^{-1}) and imidazole ring vibrations .

Advanced: How can computational methods like DFT aid in understanding its electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. For imidazole derivatives, DFT studies reveal electron-deficient carbonyl groups and electron-rich imidazole rings, guiding predictions of nucleophilic/electrophilic sites . Solvent effects (e.g., polarizable continuum models) refine dipole moment and solvation energy calculations.

Advanced: What strategies resolve discrepancies between experimental and computational structural data?

Methodological Answer:
Discrepancies often arise from crystal packing effects or solvent interactions. Cross-validation using:

  • Multi-parameter refinement in SHELX (e.g., anisotropic displacement parameters) .
  • Hirshfeld surface analysis to quantify intermolecular interactions .
  • DFT-optimized gas-phase structures compared to crystallographic data to identify environmental influences .

Basic: How to design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases) using fluorescence-based substrates. IC50_{50} values quantify potency.
  • Antimicrobial Screening : Use microdilution methods (e.g., MIC against Gram-positive/negative bacteria) .
  • Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa) assess selectivity indices.

Advanced: How does the propyl substituent influence molecular conformation and packing?

Methodological Answer:
The propyl chain introduces steric bulk, affecting torsional angles and crystal packing. X-ray data for similar compounds (e.g., 1-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone) show twisted conformations to minimize steric clash, with van der Waals interactions dominating packing . SHELX refinement can model these effects by adjusting thermal parameters .

Advanced: How to address regioselectivity challenges in synthesizing substituted imidazole derivatives?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., nitro) to control substitution positions.
  • Microwave-Assisted Synthesis : Enhances regioselectivity via controlled heating (e.g., 150°C for 30 minutes) .
  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl for NH groups) .

Basic: How to resolve contradictions between HPLC purity and NMR integration data?

Methodological Answer:

  • Impurity Profiling : Use orthogonal methods (e.g., LC-MS) to identify co-eluting impurities undetected by NMR .
  • Quantitative NMR (qNMR) : Integrate residual solvent peaks (e.g., DMSO-d6_6) as internal standards for accurate quantification .
  • HPLC Method Optimization : Adjust mobile phase pH or column type (C18 vs. HILIC) to enhance separation .

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